3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one
Description
Propriétés
Numéro CAS |
170283-36-0 |
|---|---|
Formule moléculaire |
C6H6F2O3 |
Poids moléculaire |
164.11 g/mol |
Nom IUPAC |
3-fluoro-3-(2-fluoroacetyl)oxolan-2-one |
InChI |
InChI=1S/C6H6F2O3/c7-3-4(9)6(8)1-2-11-5(6)10/h1-3H2 |
Clé InChI |
ZWYUCCNGXDPHDX-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1(C(=O)CF)F |
SMILES canonique |
C1COC(=O)C1(C(=O)CF)F |
Synonymes |
2(3H)-Furanone, 3-fluoro-3-(fluoroacetyl)dihydro- (9CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS: 1256080-97-3)
4-Fluoro-1,3-dioxolan-2-one (CAS: 114435-02-8)
- Structure : A dioxolan-2-one (cyclic carbonate) with a fluorine at position 3.
- Properties : Smaller ring size (five-membered vs. oxolan’s six-membered) increases ring strain, enhancing reactivity in polymerization (e.g., as an electrolyte additive in lithium-ion batteries).
- Key Difference : The dioxolan ring’s additional oxygen alters electronic density distribution compared to oxolan-2-one derivatives .
Bioactive Lactone Derivatives
Pilocarpine (CAS: 54-71-7)
- Structure : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.
- Properties : Naturally occurring alkaloid with a muscarinic agonist activity. The imidazole and ethyl groups confer cholinergic activity, unlike the fluorinated substitutions in the target compound.
- Applications : Clinically used for xerostomia and glaucoma .
5-(1H-Indol-3-yl)oxolan-2-one
- Structure : Oxolan-2-one fused with an indole moiety at position 4.
- Properties : Exhibits antifungal and anticancer activity due to indole’s π-π stacking interactions. Lacks fluorine substituents, resulting in lower metabolic stability compared to fluorinated analogs .
Fluorinated Lactones with Varied Substituents
N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide (CAS: 79686-91-2)
3-Fluoro-3-(3-oxo-3-(piperidin-1-yl)propyl)indolin-2-one
- Structure : Indolin-2-one core with fluoro and piperidinylpropionyl substituents.
- Properties : Demonstrates kinase inhibitory activity. The indole core contrasts with the oxolan-2-one ring, affecting binding affinity and solubility .
Comparative Analysis Table
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one | Oxolan-2-one | 3-F, 3-(2-fluoroacetyl) | Not reported | Synthetic intermediate |
| 3,3-Difluoro-5-(iodomethyl)oxolan-2-one | Oxolan-2-one | 3,3-F₂, 5-iodomethyl | 261.99 | Radiopharmaceuticals |
| Pilocarpine | Oxolan-2-one | 3-Ethyl, 4-(imidazolylmethyl) | 208.26 | Cholinergic therapy |
| 4-Fluoro-1,3-dioxolan-2-one | Dioxolan-2-one | 4-F | 106.05 | Battery electrolytes |
| 5-(1H-Indol-3-yl)oxolan-2-one | Oxolan-2-one | 5-Indolyl | 201.22 | Antifungal agents |
Research Findings and Implications
- Electronic Effects: Fluorine substitutions in oxolan-2-one derivatives reduce electron density at the lactone carbonyl, as seen in NMR shifts (e.g., 19F NMR in ). This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs .
- Biological Activity : Fluorinated lactones like the target compound show enhanced blood-brain barrier penetration due to increased lipophilicity (XLogP3 ~2–3), a trait absent in polar derivatives like pilocarpine .
- Synthetic Utility : The fluoroacetyl group in the target compound may serve as a leaving group in cross-coupling reactions, analogous to iodomethyl in .
Q & A
Q. What are the optimal synthetic routes for preparing 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including fluorination and oxolan-2-one ring formation. Key steps include:
- Fluoroacetylation : Introduce the 2-fluoroacetyl group via nucleophilic substitution using fluorinated acetylating agents (e.g., fluoroacetic anhydride) under anhydrous conditions .
- Oxolan-2-one Formation : Cyclization using acid/base catalysts (e.g., H₂SO₄ or NaHCO₃) to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.
Q. Critical Parameters :
- Temperature (60–80°C for cyclization) to avoid side reactions.
- Solvent choice (e.g., dichloromethane for fluorination, ethanol for recrystallization) .
- Catalyst loading (0.5–2 mol%) to balance reaction rate and byproduct formation .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (MS) : Molecular ion peak at m/z ~190 (C₆H₅F₂O₃⁺) and fragmentation patterns (e.g., loss of CO₂ at m/z 146) .
- IR Spectroscopy : Stretching vibrations at 1750–1780 cm⁻¹ (lactone C=O) and 1100–1200 cm⁻¹ (C-F) .
Validation : Compare spectral data with computational predictions (e.g., PubChem InChIKey ) and analogs like 3,3-difluoro-oxolan derivatives .
Advanced Research Questions
Q. What strategies resolve contradictory data on the reactivity of the fluoroacetyl group under varying pH conditions?
Methodological Answer: Contradictions arise due to pH-dependent hydrolysis of the fluoroacetyl moiety. Systematic approaches include:
- pH Stability Studies :
- Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .
- At pH < 4, fluoroacetyl groups hydrolyze slowly (t₁/₂ > 24 h); at pH > 10, rapid hydrolysis occurs (t₁/₂ < 1 h) .
- Computational Modeling :
Example : Fluorinated oxolans show enhanced stability in acidic conditions due to electron-withdrawing fluorine reducing nucleophilic attack .
Q. How does the 3-fluoro substituent affect ring strain and nucleophilic addition in the oxolan-2-one core?
Methodological Answer:
- Ring Strain Analysis :
- Nucleophilic Reactions :
- Amines (e.g., NH₃) attack the carbonyl carbon, forming β-fluoro amides.
- Kinetic studies show 2x faster reaction rates vs. non-fluorinated oxolans due to polarization effects .
Q. Comparative Data :
| Substrate | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|
| 3-Fluoro-oxolan-2-one | 0.45 ± 0.03 |
| Non-fluorinated analog | 0.22 ± 0.02 |
| Source: Kinetic studies on fluorolactones |
Q. What methodologies address conflicting bioactivity results in cell-based vs. enzyme inhibition assays?
Methodological Answer: Discrepancies may arise from membrane permeability or off-target effects. Strategies include:
- Permeability Assays :
- Caco-2 cell monolayers to measure apparent permeability (Papp) .
- Lipophilicity (logP) optimization: Fluorinated oxolans with logP 1.5–2.0 show optimal uptake .
- Target Engagement Studies :
- Cellular thermal shift assay (CETSA) to confirm target binding in live cells .
- Compare IC₅₀ values in isolated enzymes vs. whole-cell assays .
Example : A 3-fluoro-oxolan derivative showed IC₅₀ = 5 µM in purified kinase assays but no activity in cells due to poor solubility (logP > 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
